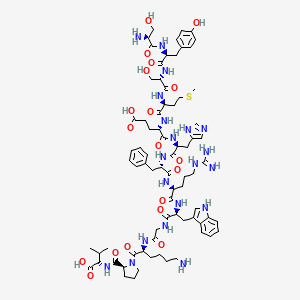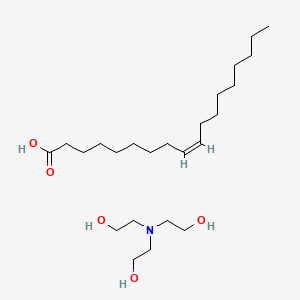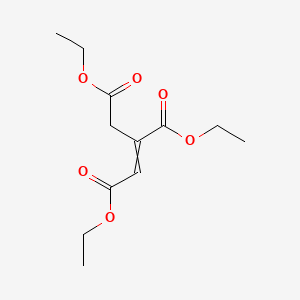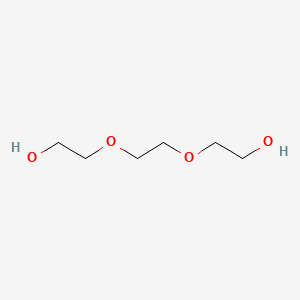
Tcpobop
Descripción general
Descripción
Potent murine constitutive androstane receptor (mCAR) agonist. Pharmacologically active in vivo.
The mouse constitutive androstane receptor (mCAR), with the retinoid X receptor, binds to the retinoic acid response element to upregulate the expression of proteins that metabolize xenobiotics. TCPOBOP is an agonist for mCAR (EC50 = 20 nM) that is effective for the mouse receptor but not for human or rat CAR receptors. Through its effects on mCAR, this compound potently induces cytochrome P450 monooxygenases and multidrug resistance and xenobiotic efflux proteins. The action of this compound on mCAR-mediated gene expression can be repressed by retinoic acids.
This compound is an agonist of the constitutive androstane receptor (CAR) (EC50 = 20 nM). This compound enhances the nuclear receptor CAR transactivation of cytochrome P450 (CYP), as dose-dependent direct agonist of CAR. The most potent known member of the phenobarbital-like class of CYP-inducing agents. This compound has been used for enhancing Mcl-1-Italics promoter functions in mouse hepatoma cells. This compound has also been used to study constitutive androstane receptor(CAR)-induced gene expression in mouse hepatocytes.
Aplicaciones Científicas De Investigación
Proliferación de hepatocitos e hiperplasia hepática
Tcpobop, un agonista del Receptor Androstano Constitutivo (CAR) de ratón, se usa a menudo para estudiar la hiperplasia hepática inducida químicamente y la proliferación de hepatocitos . Es un potente mitógeno químico hepático murino que induce una rápida hiperplasia hepática en ratones independientemente de la lesión hepática . This compound inicia un programa intracelular que promueve las actividades metabólicas globales coordinadas necesarias para la proliferación de hepatocitos .
Actividad metabólica
Se ha observado el enriquecimiento mediado por this compound de varios procesos, incluidos aquellos asociados con el metabolismo de nucleótidos, el metabolismo de aminoácidos y el metabolismo de sustratos energéticos . Esto sugiere que this compound juega un papel importante en el inicio de las actividades metabólicas .
Metabolismo de xenobióticos
El Receptor Androstano Constitutivo (CAR), que this compound activa, es conocido por participar en el metabolismo de xenobióticos . Esto convierte a this compound en una herramienta valiosa para estudiar cómo el cuerpo metaboliza las sustancias extrañas .
Regeneración hepática
La activación de CAR por compuestos químicos como this compound puede mejorar considerablemente la regeneración hepática de roedores después de resecciones hepáticas extremas . Esto sugiere aplicaciones potenciales de this compound en la regeneración hepática terapéutica .
Impacto en la salud de la descendencia
Se ha encontrado que la exposición materna a this compound impacta los resultados de salud de la descendencia . Específicamente, se ha observado que inhibe el peso corporal en ratones hembra de primera generación (F1) de 3 semanas y 8 semanas de edad . Esto sugiere que this compound podría usarse en estudios que investigan los efectos de la exposición materna a ciertos químicos en la salud de la descendencia .
Salud intestinal y absorción de nutrientes
Se ha encontrado que la exposición materna a this compound desencadena una pérdida de la integridad de la barrera intestinal al reducir la expresión de proteínas de unión estrecha intestinal . También regula a la baja los niveles de triglicéridos en suero y disminuye la expresión de genes marcadores de captación y transporte de lípidos intestinales . Estos hallazgos sugieren que this compound podría usarse en estudios que investigan el impacto de ciertos químicos en la salud intestinal y la absorción de nutrientes .
Mecanismo De Acción
Target of Action
Tcpobop, also known as 1,4-bis [2- (3,5-dichloropyridyloxy)]benzene, is a potent agonist of the Constitutive Androstane Receptor (CAR), a liver nuclear receptor and xenobiotic sensor . CAR is known to induce the expression of drug, steroid, and lipid metabolizing enzymes .
Mode of Action
This compound interacts with CAR, activating it and inducing robust hepatocyte proliferation and hepatomegaly without any liver injury or tissue loss . It also attenuates Fas-induced murine liver injury by altering Bcl-2 proteins .
Biochemical Pathways
This compound’s activation of CAR leads to significant enrichment of several processes, including those associated with nucleotide metabolism, amino acid metabolism, and energy substrate metabolism . It also induces the expression of cytochrome P450 monoxygenase activity , a key enzyme involved in drug metabolism and bioactivation.
Pharmacokinetics
It’s known that this compound induces dose-dependent increases in liver index and hepatocyte cell size .
Result of Action
This compound’s activation of CAR leads to various cellular effects. It induces pericentral steatosis marked by hepatic accumulation of cholesterol and neutral lipid, and elevated circulating alanine aminotransferase, indicating hepatocyte damage . It also stimulates liver hypertrophy and hyperplasia, and ultimately, hepatocellular carcinogenesis .
Action Environment
Environmental factors can influence the action of this compound. For instance, maternal exposure to this compound has been shown to impair the growth and development of female offspring in mice . Furthermore, this compound administered weekly to male mice using a high corn oil vehicle induced carbohydrate-responsive transcription factor (MLXIPL)-regulated target genes, dysregulated mitochondrial respiratory and translation regulatory pathways, and induced more advanced liver pathology .
Análisis Bioquímico
Biochemical Properties
Tcpobop enhances the nuclear receptor CAR transactivation of cytochrome P450 (CYP), acting as a dose-dependent direct agonist of CAR . It is the most potent known member of the phenobarbital-like class of CYP-inducing agents . This compound interacts with the nuclear receptor CAR, which in response to xenobiotics, induces their metabolism and elimination .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces rapid liver hyperplasia in mice independently of liver injury . In hepatocytes, this compound considerably increases proliferation followed by hyperplasia . It also influences cell function by enhancing the nuclear receptor CAR transactivation of cytochrome P450 (CYP) .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as an agonist of the CAR. It enhances the nuclear receptor CAR transactivation of cytochrome P450 (CYP), acting as a dose-dependent direct agonist of CAR . This activation leads to changes in gene expression, particularly the genes encoding cytochrome P450 from subfamily 2B .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Early transcriptional responses to this compound are enriched for CAR-bound primary response genes, and for lipid and xenobiotic metabolism and oxidative stress protection pathways . Late responses include many CAR binding-independent secondary response genes, with enrichment for immune response, macrophage activation, and cytokine and reactive oxygen species production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Maternal exposure to this compound exhibited a stronger inhibition of body weight in 3-week-old and 8-week-old first-generation (F1) offspring female mice compared to controls .
Metabolic Pathways
This compound is involved in several metabolic pathways. It mediates enrichment of several processes including those associated with nucleotide metabolism, amino acid metabolism, and energy substrate metabolism . This compound initiates an intracellular program that promotes global coordinated metabolic activities required for hepatocyte proliferation .
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature. As an agonist of the nuclear receptor CAR, this compound is likely to be found in the nucleus where it can interact with CAR to exert its effects .
Propiedades
IUPAC Name |
3,5-dichloro-2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl4N2O2/c17-9-5-13(19)15(21-7-9)23-11-1-2-12(4-3-11)24-16-14(20)6-10(18)8-22-16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFKRPOFIYPKBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=N2)Cl)Cl)OC3=C(C=C(C=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020175 | |
| Record name | 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76150-91-9 | |
| Record name | TCPOBOP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76150-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(2-(3,5-dichloropyridyloxy))benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076150919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4R368GDD7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1682530.png)











